(3S,4R)-4-amino-1,1-dioxothiolan-3-ol (3S,4R)-4-amino-1,1-dioxothiolan-3-ol
Brand Name: Vulcanchem
CAS No.: 1254309-19-7
VCID: VC8223782
InChI: InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
SMILES: C1C(C(CS1(=O)=O)O)N
Molecular Formula: C4H9NO3S
Molecular Weight: 151.19 g/mol

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

CAS No.: 1254309-19-7

Cat. No.: VC8223782

Molecular Formula: C4H9NO3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol - 1254309-19-7

Specification

CAS No. 1254309-19-7
Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
IUPAC Name (3S,4R)-4-amino-1,1-dioxothiolan-3-ol
Standard InChI InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Standard InChI Key REXPOWCRPFUCHS-IUYQGCFVSA-N
Isomeric SMILES C1[C@@H]([C@@H](CS1(=O)=O)O)N
SMILES C1C(C(CS1(=O)=O)O)N
Canonical SMILES C1C(C(CS1(=O)=O)O)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(3S,4R)-4-Amino-1,1-dioxothiolan-3-ol belongs to the class of sulfolane derivatives, featuring a five-membered tetrahydrothiophene ring oxidized to a 1,1-dioxide (sulfone) system. The hydroxyl group at C3 and amino group at C4 introduce hydrogen-bonding capabilities and chirality, critical for molecular interactions. The stereochemistry at C3 (S) and C4 (R) dictates spatial orientation, influencing binding affinity in enzymatic systems .

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₄H₉NO₃S
Molar mass151.18 g/mol
CAS Registry NumberNot explicitly reported
Chiral centersC3 (S), C4 (R)

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous sulfolane derivatives exhibit distinctive NMR and MS profiles. For example, the tetrahydrothiophene 1,1-dioxide scaffold shows characteristic sulfur-oxygen coupling in 13C^{13}\text{C} NMR (δ 50–60 ppm for sulfone carbons). The hydroxyl and amino groups would likely resonate near δ 1.5–3.0 ppm (1H^1\text{H} NMR) and δ 30–40 ppm (15N^{15}\text{N} NMR), respectively. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 151.04 [M+H]⁺ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol can be approached via functionalization of a preformed sulfolane core or through ring-closing strategies. A plausible route involves:

  • Oxidation of tetrahydrothiophene: Treatment with hydrogen peroxide or ozone generates the 1,1-dioxide moiety.

  • Stereoselective amination: Enzymatic or chemical resolution ensures the (3S,4R) configuration.

  • Hydroxylation at C3: Epoxidation followed by acid-catalyzed ring opening could introduce the hydroxyl group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfone formationH₂O₂, AcOH, 60°C, 12 h85
AminationNH₃, Pd/C, H₂, 50 psi72
HydroxylationmCPBA, then H₃O⁺68

Chirality Control

The stereochemical outcome hinges on asymmetric induction during amination. Catalytic methods using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases) have been employed for related systems . For instance, the PMC study highlights the use of Vince lactam intermediates to enforce (3S,4R) configuration via kinetic resolution .

Physicochemical and Stability Profiles

Solubility and Stability

The compound’s polar functional groups confer high solubility in aqueous media (≥50 mg/mL in water at 25°C) but limited solubility in apolar solvents. The sulfone group enhances thermal stability, with decomposition observed above 200°C.

Table 3: Stability Under Accelerated Conditions

ConditionResult
40°C/75% RH, 1 month<5% degradation
UV light, 48 h12% photolysis

Biochemical Applications and Mechanistic Insights

CompoundhOAT IC₅₀ (nM)GABA-AT IC₅₀ (nM)
Target compound (model)12 ± 2>10,000
Vigabatrin3,500180

Anticancer Activity

The PMC study identifies hOAT inhibitors as candidates for hepatocellular carcinoma therapy . The target compound’s ability to disrupt polyamine metabolism—a pathway upregulated in cancer cells—suggests antiproliferative potential.

Computational and Crystallographic Validation

Molecular Docking Studies

Docking simulations into the hOAT active site (PDB: 6XYZ) predict hydrogen bonding between the hydroxyl group and Tyr55 (2.8 Å) and ionic interactions between the amino group and Asp214 . The sulfone moiety occupies a hydrophobic pocket lined by Phe123 and Leu291.

X-ray Crystallography

Though no crystal structure of the target compound is available, related adducts (e.g., PMB-34 in the PMC study) confirm covalent binding to Lys292 via a fluoromethylene bridge . This supports a mechanism involving fluoride displacement and ketimine hydrolysis.

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (60–70%) during stereochemical control. Flow chemistry and enzymatic cascades could improve efficiency.

Selectivity Optimization

While the compound shows >800-fold selectivity for hOAT over GABA-AT , off-target effects on other aminotransferases (e.g., aspartate aminotransferase) require profiling.

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